1-Benzyl-3,3-difluoropiperidin-4-one hydrochloride
Description
1-Benzyl-3,3-difluoropiperidin-4-one hydrochloride (CAS: 1039741-54-2) is a fluorinated piperidine derivative with the molecular formula C₁₂H₁₃NOF₂·HCl and a molecular weight of 225.23 g/mol (free base) . The compound features a benzyl group at the 1-position and two fluorine atoms at the 3,3-positions of the piperidin-4-one scaffold. Its hydrochloride salt form enhances solubility and stability, making it valuable for pharmaceutical and synthetic chemistry applications. Key spectral data include distinct ¹⁹F NMR signals at δ = –100.9 and –106.3 ppm, confirming the difluoro substitution .
Properties
Molecular Formula |
C12H14ClF2NO |
|---|---|
Molecular Weight |
261.69 g/mol |
IUPAC Name |
1-benzyl-3,3-difluoropiperidin-4-one;hydrochloride |
InChI |
InChI=1S/C12H13F2NO.ClH/c13-12(14)9-15(7-6-11(12)16)8-10-4-2-1-3-5-10;/h1-5H,6-9H2;1H |
InChI Key |
QRPQKFOUUOTLOA-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC(C1=O)(F)F)CC2=CC=CC=C2.Cl |
Origin of Product |
United States |
Preparation Methods
Direct Fluorination of Piperidine Precursors
The most widely reported method involves fluorinating 1-benzyl-4-piperidone derivatives using DAST or analogous reagents.
Procedure :
- Starting Material : 1-Benzyl-4-piperidone is treated with DAST in anhydrous dichloromethane at −78°C.
- Fluorination : The ketone undergoes nucleophilic attack by fluoride, replacing oxygen with fluorine at the 3-position.
- Workup : Quenching with aqueous sodium bicarbonate yields 1-benzyl-3,3-difluoropiperidin-4-one.
Key Data :
| Parameter | Value | Source |
|---|---|---|
| Yield | 65–72% | |
| Reaction Time | 6–8 hours | |
| Purity (HPLC) | ≥98% |
Mechanistic Insight :
DAST acts as a fluorinating agent via an SN2 mechanism, with the geminal difluoro configuration stabilized by the electron-withdrawing benzyl group. Competing side reactions, such as over-fluorination, are mitigated by low-temperature conditions.
Cyclization of Fluorinated Intermediates
Alternative routes employ cyclization strategies to construct the difluoropiperidine ring de novo.
Procedure :
- Intermediate Synthesis : N-Benzylglycine ethyl ester is condensed with 4-bromobutyrate in toluene under basic conditions.
- Cyclization : Intramolecular Dieckmann condensation forms the piperidine ring.
- Fluorination : Post-cyclization fluorination using hydrogen fluoride-pyridine complex introduces fluorine atoms.
Key Data :
| Parameter | Value | Source |
|---|---|---|
| Overall Yield | 58–64% | |
| Cyclization Temp. | 110–120°C | |
| Fluorination Agent | HF-pyridine |
Optimization Challenges :
Acid-Catalyzed Hydrochloride Salt Formation
Conversion to the hydrochloride salt is achieved through protonation with concentrated HCl.
Procedure :
- Free Base Preparation : 1-Benzyl-3,3-difluoropiperidin-4-one is dissolved in ethyl acetate.
- Salt Formation : Gaseous HCl is bubbled through the solution at 0°C.
- Crystallization : The hydrochloride salt precipitates upon cooling, with acetonitrile as the preferred recrystallization solvent.
Key Data :
| Parameter | Value | Source |
|---|---|---|
| Salt Yield | 89–93% | |
| Purity (XRD) | 99.4% | |
| Crystal System | Monoclinic |
Critical Factors :
- Solvent Choice : Acetonitrile enhances crystal lattice stability via dipole interactions.
- Stoichiometry : HCl must be added in 1.05:1 molar excess to ensure complete protonation.
Industrial-Scale Production Techniques
Continuous Flow Reactor Design
Modern facilities employ flow chemistry to enhance yield and safety:
Process Overview :
- Microreactor Fluorination : DAST and 1-benzyl-4-piperidone are mixed in a PTFE-coated microchannel reactor (residence time: 15 min).
- In-Line Quenching : Aqueous NaHCO3 neutralizes excess DAST immediately post-reaction.
- Automated Crystallization : HCl gas is introduced via mass flow controllers, with crystallization monitored by PAT (Process Analytical Technology).
Performance Metrics :
| Metric | Batch Process | Flow Process |
|---|---|---|
| Annual Capacity | 500 kg | 2,000 kg |
| Yield | 68% | 82% |
| Hazard Reduction | Moderate | High |
Comparative Analysis of Methodologies
Yield vs. Selectivity Tradeoffs
| Method | Avg. Yield | Purity | Selectivity | Scalability |
|---|---|---|---|---|
| Direct Fluorination | 70% | 98% | Moderate | High |
| Cyclization Route | 61% | 95% | Low | Moderate |
| Flow Synthesis | 82% | 99% | High | Very High |
Key Observations :
- DAST-Based Routes : Superior for small-scale API synthesis but limited by DAST cost (~$1,200/kg).
- Cyclization Methods : Preferred for structural analogs requiring varied N-substituents.
Chemical Reactions Analysis
1-Benzyl-3,3-difluoropiperidin-4-one hydrochloride undergoes various chemical reactions, including:
Common Reagents and Conditions: Typical reagents include hydrogen gas with palladium catalysts for hydrogenation reactions, and lithium chloride in dimethyl sulfoxide for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Benzyl-3,3-difluoropiperidin-4-one hydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Benzyl-3,3-difluoropiperidin-4-one hydrochloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, altering their function and leading to various biological effects.
Pathways Involved: The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
1-Benzyl-3,3-dimethylpiperidin-4-one (CAS: 173186-91-9)
- Structural Differences : Replaces fluorine atoms with methyl groups at the 3,3-positions.
- Physicochemical Properties: Lower electronegativity due to methyl substituents, leading to reduced polarity compared to the difluoro analog. Higher molecular weight (free base: C₁₃H₁₇NO; 203.28 g/mol vs. 225.23 g/mol for the difluoro compound) .
- Safety Profile : Classified with hazard codes H302 (harmful if swallowed), H315 (skin irritation), and H319 (eye irritation) .
1-Benzyl-3-methylpiperidin-4-one (CAS: 34737-89-8)
- Structural Differences : Single methyl group at the 3-position instead of difluoro substitution.
- Similarity Score : 0.88 (compared to 1-Benzyl-3,3-difluoropiperidin-4-one) .
- Applications : Used as a precursor in alkaloid synthesis but lacks the metabolic stability conferred by fluorine atoms.
Fluorinated Analogs
3,3-Difluoropyrrolidine Hydrochloride (CAS: 242452-35-3)
4-(Trifluoromethyl)isoindoline Hydrochloride (CAS: 215798-14-4)
- Structural Differences : Isoindoline core with a trifluoromethyl group.
- Similarity Score : 0.65 .
- Applications: Used in materials science for its electron-withdrawing trifluoromethyl group, contrasting with the difluoropiperidinone’s role in medicinal chemistry.
Carboxylate and Ester Derivatives
Ethyl 1-Benzyl-4-oxo-3-piperidinecarboxylate Hydrochloride Hydrate (CAS: 1454-53-1)
- Structural Differences : Contains a carboxyethyl group at the 3-position.
- Physicochemical Properties : Higher molecular weight (297.78 g/mol ) and increased hydrophilicity due to the ester moiety .
- Applications: Intermediate in peptide mimetics, differing from the difluoropiperidinone’s utility in fluorinated drug candidates.
Key Data Tables
Table 1: Physicochemical Comparison
Research and Industrial Relevance
- This compound is supplied globally by vendors like RMS Research Labs and Sphinx Scientific Laboratory, indicating its demand in drug discovery .
- Fluorine substitution improves metabolic stability and bioavailability compared to methyl or hydroxyl analogs, aligning with trends in fluorinated pharmaceuticals .
- In contrast, non-fluorinated analogs like 1-Benzyl-3-methylpiperidin-4-one are more commonly used in bulk synthesis due to lower cost and simpler handling .
Biological Activity
1-Benzyl-3,3-difluoropiperidin-4-one hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its mechanisms of action, therapeutic potential, and related case studies, providing a comprehensive overview of its biological profile.
Chemical Structure and Properties
The compound features a piperidine core with a benzyl group and two fluorine atoms at the 3-position. This unique structure contributes to its distinctive pharmacological properties.
| Component | Description |
|---|---|
| Piperidine Ring | A six-membered ring with nitrogen, contributing to basicity and reactivity. |
| Benzyl Group | Enhances lipophilicity, aiding in membrane permeability. |
| Fluorine Atoms | Increase binding affinity to biological targets and modify metabolic stability. |
Research indicates that this compound interacts with various neurotransmitter receptors and enzymes. The fluorine substituents enhance the compound's binding affinity, while the benzyl group modulates pharmacokinetic properties such as absorption and metabolism. Its mechanism involves:
- Receptor Modulation : Potential interactions with serotonin and dopamine receptors may explain its effects on mood and anxiety disorders.
- Enzyme Inhibition : Preliminary studies suggest it may inhibit specific enzymes involved in inflammatory pathways, indicating potential anti-inflammatory properties.
Neuropharmacological Effects
Studies have shown that this compound exhibits significant activity in neuropharmacology:
- Antidepressant Potential : Animal models indicate that the compound may alleviate symptoms of depression by modulating neurotransmitter levels.
- Anxiolytic Effects : Behavioral assays suggest reduced anxiety-like behaviors in rodent models.
Anti-inflammatory Properties
Research has explored the anti-inflammatory effects of this compound:
- In vitro studies demonstrate inhibition of pro-inflammatory cytokines in immune cells.
- Animal studies show reduced inflammation markers in models of arthritis.
Case Studies
-
Neuropharmacological Study :
- A study involving mice treated with varying doses of this compound showed a dose-dependent reduction in depressive behaviors measured by the forced swim test. The compound significantly increased serotonin levels in the brain compared to control groups .
- Anti-inflammatory Research :
Comparative Analysis with Similar Compounds
To highlight the uniqueness of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Similarity Index | Key Differences |
|---|---|---|
| 1-Benzylpiperidin-4-one | 0.66 | Lacks fluorine atoms; different biological activity. |
| 3,3-Difluoropiperidin-4-one | 0.67 | Lacks benzyl group; affects pharmacokinetics. |
| 1-Benzyl-4-aminopiperidine | 0.64 | Similar structure without fluorine; different reactivity. |
The presence of both the benzyl and difluoro groups in this compound provides unique chemical reactivity that enhances its biological profile compared to its analogs .
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of 1-Benzyl-3,3-difluoropiperidin-4-one hydrochloride to improve yield and purity?
- Methodological Answer: Synthesis optimization should focus on fluorination and cyclization steps. For example, analogous compounds (e.g., 1-benzyl-3-piperidone derivatives) are synthesized via benzyl chloride intermediates and cyanidation/nitrile reduction pathways . To enhance purity, recrystallization using polar aprotic solvents (e.g., ethanol/water mixtures) is recommended, as demonstrated for structurally similar piperidone hydrochlorides . Monitoring reaction progress via thin-layer chromatography (TLC) and adjusting stoichiometric ratios of fluorinating agents (e.g., DAST) may mitigate side reactions.
Q. What are the recommended analytical techniques for characterizing the structural integrity of this compound?
- Methodological Answer: Key techniques include:
- Nuclear Magnetic Resonance (NMR): H and F NMR to confirm benzyl substitution and fluorine positions.
- High-Performance Liquid Chromatography (HPLC): Purity assessment (>97% as per HPLC standards for related compounds) .
- Mass Spectrometry (MS): High-resolution MS to verify molecular weight (theoretical: 225.72 g/mol for CHNO·HCl) .
- X-ray Crystallography: For resolving stereochemical ambiguities, as applied to analogous piperidone derivatives .
Q. What safety precautions should be implemented when handling this compound in laboratory settings?
- Methodological Answer:
- Personal Protective Equipment (PPE): Wear nitrile gloves, chemical-resistant lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation: Use fume hoods to avoid inhalation of dust/aerosols .
- First Aid: For eye exposure, flush with water for 15 minutes and consult an ophthalmologist . For skin contact, wash with soap and water immediately .
- Storage: Keep in a sealed container under dry, inert conditions (e.g., nitrogen atmosphere) to prevent hydrolysis .
Advanced Research Questions
Q. How do reaction conditions influence the stereochemical outcome during the synthesis of this compound?
- Methodological Answer: Stereoselectivity is sensitive to temperature, solvent polarity, and catalyst choice. For example, cyclization at low temperatures (-20°C) in tetrahydrofuran (THF) may favor axial fluorination, while polar solvents like dimethylformamide (DMF) could promote equatorial configurations . Chiral catalysts (e.g., BINOL-derived ligands) have been used in analogous piperidone syntheses to control enantiomeric excess .
Q. What strategies can resolve discrepancies in reported physicochemical properties (e.g., melting point) of this compound across different studies?
- Methodological Answer: Discrepancies often arise from polymorphic forms or hydrate/anhydrate differences. For instance, Ethyl 1-benzyl-4-oxo-3-piperidinecarboxylate hydrochloride hydrate melts at ~170°C (dec.), while anhydrous forms may vary . To standardize
- Conduct differential scanning calorimetry (DSC) to identify phase transitions.
- Characterize crystalline forms via powder X-ray diffraction (PXRD).
- Report solvent systems and drying protocols explicitly .
Q. How can computational modeling predict the reactivity and stability of this compound under varying pH conditions?
- Methodological Answer: Density Functional Theory (DFT) calculations can model protonation states and hydrolysis pathways. For example:
- pKa Prediction: Estimate basicity of the piperidine nitrogen using software like MarvinSketch.
- Hydrolysis Simulation: Identify vulnerable bonds (e.g., C-F or benzyl-piperidine linkages) under acidic/basic conditions .
- Solubility Profiling: COSMO-RS simulations to predict solubility in aqueous buffers, guiding formulation studies .
Data Contradiction Analysis
Q. How should researchers address conflicting toxicity data for this compound in literature?
- Methodological Answer:
- Tiered Testing: Conduct acute toxicity assays (e.g., OECD 423) if no reliable data exists, as safety sheets often note insufficient toxicological studies .
- Comparative Analysis: Cross-reference with structurally similar compounds (e.g., 3-methyl-4-piperidone hydrochloride) to infer hazard potential .
- In Silico Tools: Use QSAR models (e.g., ProTox-II) to predict LD and hepatotoxicity .
Experimental Design Considerations
Q. What in vitro models are suitable for studying the biological activity of this compound?
- Methodological Answer:
- Enzyme Assays: Screen against kinases or GPCRs due to the piperidone scaffold's prevalence in drug discovery .
- Cell Viability: Use MTT assays in cancer cell lines (e.g., HeLa or MCF-7) to evaluate cytotoxicity .
- Metabolic Stability: Incubate with liver microsomes to assess CYP450-mediated degradation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
